1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone
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Overview
Description
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H5BrF3NO and a molecular weight of 268.03 g/mol . It is primarily used as a building block in chemical synthesis and is known for its high purity and stability . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-(trifluoromethyl)pyridine and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Scientific Research Applications
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone can be compared with other similar compounds:
Biological Activity
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone, with the chemical formula C8H5BrF3N and CAS number 1346252-30-9, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a bromine atom and trifluoromethyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Weight : 268.0306 g/mol
- Melting Point : Not specified in the available literature.
- Solubility : Solubility characteristics are not extensively documented but are critical for bioavailability.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its anticancer , antimicrobial , and antibacterial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Preliminary results indicate an IC50 value in the range of 10–20 µM, suggesting moderate potency compared to standard chemotherapeutics .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10–20 |
HepG2 | 15–25 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed:
- Inhibition of Pathogens : In vitro studies demonstrated that the compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be approximately 50 µg/mL for both pathogens, indicating moderate antibacterial activity .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
While specific mechanisms for this compound have not been fully elucidated, compounds with similar structures often interact with key enzymes involved in cell proliferation and survival. Potential mechanisms include:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, leading to apoptosis in cancer cells .
- Disruption of Cell Membranes : The presence of trifluoromethyl groups may enhance lipophilicity, allowing the compound to disrupt bacterial cell membranes effectively.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including this compound. These derivatives were tested for their anticancer properties, revealing that structural modifications significantly impacted their biological activity. The study found that the introduction of electron-withdrawing groups enhanced cytotoxicity against MCF-7 cells .
Properties
IUPAC Name |
1-[5-bromo-6-(trifluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRBNYNQUIOTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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